[3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine

Catalog No.
S12584120
CAS No.
886763-22-0
M.F
C10H13F2N
M. Wt
185.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine

CAS Number

886763-22-0

Product Name

[3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine

IUPAC Name

3-(2,6-difluorophenyl)-N-methylpropan-1-amine

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

InChI

InChI=1S/C10H13F2N/c1-13-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6,13H,3-4,7H2,1H3

InChI Key

AEYMMNQPPDVNFO-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=C(C=CC=C1F)F

The compound [3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine is an organic molecule characterized by a propyl chain attached to a methyl amine group and a difluorophenyl substituent. Its structure can be represented as follows:

  • Chemical Formula: C12_{12}H14_{14}F2_{2}N
  • Molecular Weight: Approximately 225.24 g/mol

This compound is notable for its potential applications in medicinal chemistry due to the presence of the difluorophenyl group, which can influence its biological activity and interaction with various biological targets.

, including:

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of aldehydes or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, converting the compound into secondary amines or alcohols.
  • Substitution Reactions: The difluorophenyl group may participate in nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles like hydroxide or amine groups.

The biological activity of [3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine is primarily linked to its interaction with neurotransmitter systems. Compounds with similar structures have shown potential as:

  • Dopamine Transporter Inhibitors: This compound may exhibit binding affinities to dopamine receptors, influencing dopamine reuptake.
  • Serotonin Receptor Modulators: It may interact with serotonin receptors, which are crucial for mood regulation and have implications in treating depression and anxiety disorders.

The synthesis of [3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine typically involves:

  • Nucleophilic Substitution: The reaction of 2,6-difluorobenzyl chloride with propylamine under basic conditions (e.g., using sodium hydroxide) leads to the formation of the desired amine.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene to facilitate the nucleophilic substitution.
  • Purification: Post-reaction, the product is purified through techniques such as recrystallization or chromatography to isolate the final compound.

This compound has several potential applications:

  • Pharmaceutical Development: Due to its structural characteristics, it could serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical Research: It may be used in studies exploring structure-activity relationships for compounds aimed at modulating neurotransmitter systems.

Several compounds share structural similarities with [3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
3-(2-Fluoro-phenyl)-propyl-methyl-amineSubstituted phenyl group with one fluorinePotential dopamine transporter inhibitor
4-(3-fluorophenyl)-butan-1-amineLonger butane chain and different phenyl substitutionAntidepressant properties
1-(2,6-difluorophenyl)-2-propanamineIsopropyl amine structureSelective serotonin reuptake inhibitor

Uniqueness

The uniqueness of [3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine lies in its specific arrangement of the difluorophenyl group and propyl chain, which enhances its potential selectivity and efficacy in targeting specific neurotransmitter systems compared to other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

185.10160574 g/mol

Monoisotopic Mass

185.10160574 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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